Coenzyme A S-(hydrogen butanedioate) xSodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Substrate for Enzyme Studies

Succinyl-CoA acts as a substrate for specific enzymes, allowing researchers to analyze their activity and function.

- Enzyme Specificity and Kinetics: By studying how enzymes interact with Succinyl-CoA, scientists can determine their substrate preference and reaction rates. This information is valuable for understanding enzyme mechanisms and designing drugs that target specific enzymes [1]. Examples include enzymes like acetate:succinate CoA-transferase and 5-aminolevulinate synthase (ALA synthase) [1].

Intermediate in the Citric Acid Cycle

Succinyl-CoA is a key intermediate in the citric acid cycle, also known as the Krebs cycle. This cycle is the primary pathway for cellular energy production. Researchers use Succinyl-CoA to investigate the regulation and efficiency of the citric acid cycle in various organisms and tissues [2].

Heme Synthesis

Succinyl-CoA plays a vital role in the first step of heme synthesis. Heme is a critical component of hemoglobin, the oxygen-carrying molecule in red blood cells. By studying the interaction of Succinyl-CoA with glycine in this process, researchers can gain insights into heme metabolism and potentially develop therapies for heme-related disorders [3].

[3] ()

Additional Considerations:

- Due to its instability, Succinyl-CoA is typically commercially available as its sodium salt, which improves its shelf life.

- Succinyl-CoA deficiency, often caused by vitamin B12 deficiency, can disrupt heme and energy production, leading to health problems. Research on Succinyl-CoA can contribute to the understanding and treatment of such conditions.

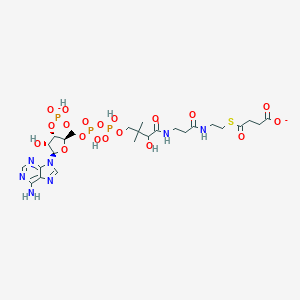

Succinyl coenzyme A sodium salt is a biochemical compound that plays a crucial role as an intermediate in the citric acid cycle, also known as the Krebs cycle. It has the chemical formula C₂₅H₃₈N₇O₁₉P₃S²⁻ and is characterized by its complex structure, which includes multiple functional groups essential for its biological activity. This compound is typically available as a crystalline solid and can be solubilized in aqueous solutions for various applications in biochemical research and industrial processes .

- Conversion to Succinate: In the citric acid cycle, succinyl coenzyme A is converted into succinate through a reaction catalyzed by succinyl-CoA synthetase. This reaction also produces guanosine triphosphate, which is a high-energy molecule .

- Synthesis of Heme: Succinyl coenzyme A is involved in the biosynthesis of heme, a vital component of hemoglobin and other heme-containing proteins. This process involves the condensation of succinyl coenzyme A with glycine to form aminolevulinic acid .

These reactions highlight the compound's pivotal role in energy metabolism and biosynthetic pathways.

The biological activity of succinyl coenzyme A sodium salt is primarily linked to its function in metabolic pathways. It serves as a substrate for various enzymes, facilitating critical reactions in cellular respiration and energy production. Its role in the citric acid cycle underscores its importance in generating ATP, which is essential for cellular functions. Additionally, it participates in the synthesis of important biomolecules, including fatty acids and amino acids .

Succinyl coenzyme A sodium salt can be synthesized using several methods:

- Enzymatic Synthesis: The compound can be produced enzymatically by utilizing specific enzymes such as succinyl-CoA synthetase, which catalyzes the formation of succinyl coenzyme A from acetate and oxaloacetate.

- Chemical Synthesis: Chemical synthesis routes often involve the reaction of coenzyme A with succinic anhydride or succinic acid under controlled conditions to form succinyl coenzyme A, followed by neutralization with sodium hydroxide to yield the sodium salt form .

- Extraction from Biological Sources: Succinyl coenzyme A can also be extracted from biological tissues where it naturally occurs as part of metabolic processes.

Succinyl coenzyme A sodium salt has diverse applications across various fields:

- Biochemical Research: It is widely used as a substrate in enzyme assays to study metabolic pathways and enzyme kinetics.

- Pharmaceuticals: The compound's role in metabolism makes it a candidate for drug development, particularly for conditions related to metabolic dysfunctions.

- Food Industry: It may be utilized as a food additive or flavor enhancer due to its involvement in flavor development through metabolic processes .

Research on the interactions of succinyl coenzyme A sodium salt has revealed its participation in numerous enzyme-catalyzed reactions. Studies focus on its specificity and kinetics with various enzymes, such as:

- Acetate:Succinate CoA Transferase: This enzyme transfers CoA from acetate to succinate.

- Succinyl-CoA Synthetase: Investigations into this enzyme help elucidate how succinyl coenzyme A contributes to ATP production during the citric acid cycle.

These interaction studies provide insights into its metabolic roles and potential therapeutic applications.

Succinyl coenzyme A sodium salt shares structural and functional similarities with several other compounds involved in metabolic processes. Here are some comparable compounds:

| Compound Name | Structure Similarity | Role in Metabolism |

|---|---|---|

| Acetyl Coenzyme A | Similar backbone | Key intermediate in fatty acid metabolism |

| Malonyl Coenzyme A | Similar backbone | Involved in fatty acid synthesis |

| Alpha-Ketoglutarate | Similar cyclic structure | Intermediate in citric acid cycle |

Uniqueness of Succinyl Coenzyme A Sodium Salt

What distinguishes succinyl coenzyme A sodium salt from these similar compounds is its specific role as an intermediate that links carbohydrate metabolism with amino acid and heme biosynthesis. Its unique ability to participate in energy production while also serving as a precursor for other essential biomolecules highlights its significance within cellular metabolism .

Succinyl coenzyme A sodium salt represents a critical metabolic intermediate that participates in multiple biosynthetic and degradative pathways within cellular metabolism [1] [2]. This thioester compound serves as a central hub connecting various metabolic processes, including the tricarboxylic acid cycle, fatty acid oxidation, amino acid catabolism, and heme biosynthesis [3] [6]. The compound's metabolic significance stems from its dual role as both a product of catabolic reactions and a substrate for anabolic processes, making it essential for cellular energy production and biosynthetic reactions [8] [11].

Mitochondrial Synthesis via α-Ketoglutarate Dehydrogenase Complex

The primary biosynthetic pathway for succinyl coenzyme A sodium salt occurs through the α-ketoglutarate dehydrogenase complex, a multienzyme system located within the mitochondrial matrix [4] [32]. This complex catalyzes the irreversible oxidative decarboxylation of α-ketoglutarate to succinyl coenzyme A, representing the fourth step of the tricarboxylic acid cycle [8] [10].

The α-ketoglutarate dehydrogenase complex consists of three functionally distinct subunits that work in concert to facilitate the conversion reaction [4]. The first subunit, α-ketoglutarate dehydrogenase (E1k), is encoded by the OGDH gene located on human chromosome 7p13-p14 [4]. The second component, dihydrolipoyl succinyltransferase (E2k), is encoded by the DLST gene on chromosome 14q24.3 [4]. The third subunit, dihydrolipoyl dehydrogenase (E3), is encoded by the DLD gene on chromosome 7q31.1-7q32 [4].

The enzymatic mechanism requires multiple cofactors for proper function [4] [18]. Thiamine pyrophosphate, derived from vitamin B1, serves as the primary cofactor for the E1k subunit [4]. Lipoic acid functions as a prosthetic group that facilitates the transfer of the acyl group between enzyme subunits [4]. Coenzyme A provides the thiol group necessary for thioester bond formation [4]. Flavin adenine dinucleotide, derived from riboflavin (vitamin B2), participates in the reoxidation of the reduced lipoic acid [4]. Nicotinamide adenine dinucleotide serves as the final electron acceptor in the reaction sequence [4].

Table 1: Kinetic Parameters of α-Ketoglutarate Dehydrogenase Complex

| Parameter | Value | Source |

|---|---|---|

| Km for α-ketoglutarate | 0.67 mM | Mammalian mitochondria [32] |

| Inhibition by NADH | Competitive | Product inhibition [32] |

| Inhibition by succinyl-CoA | Feedback | End-product regulation [32] |

| Temperature optimum | 37°C | Physiological conditions [32] |

The reaction catalyzed by this complex produces succinyl coenzyme A, carbon dioxide, and reduced nicotinamide adenine dinucleotide [8] [32]. The standard free energy change for this reaction is highly negative, making it essentially irreversible under physiological conditions [10]. This irreversibility ensures that carbon flux proceeds in the forward direction through the tricarboxylic acid cycle [15].

Research findings indicate that the α-ketoglutarate dehydrogenase complex exhibits complex regulatory properties [30] [32]. The enzyme displays substrate inhibition at high α-ketoglutarate concentrations and shows cooperative binding behavior [30]. The kinetic pattern suggests a multi-step dissociating system characterized by different rates of oligomeric forms interconversions at various steps of dissociation [30].

Generation from Propionyl-CoA via Methylmalonyl-CoA Mutase

An alternative biosynthetic pathway for succinyl coenzyme A sodium salt involves the conversion of propionyl coenzyme A through a methylmalonyl coenzyme A intermediate [5] [8]. This pathway represents a crucial anaplerotic mechanism that replenishes tricarboxylic acid cycle intermediates, particularly during the catabolism of odd-chain fatty acids and branched-chain amino acids [13] [19].

The methylmalonyl coenzyme A mutase enzyme catalyzes the reversible isomerization of methylmalonyl coenzyme A to succinyl coenzyme A [5]. This mitochondrial enzyme requires adenosylcobalamin (vitamin B12) as an essential cofactor for its catalytic activity [5]. The human enzyme is encoded by the MUT gene located on chromosome 6p12.3 and consists of 13 exons spanning over 35 kilobases [5].

The mature enzyme exists as a homodimer with distinct structural domains [5]. The amino-terminal domain binds coenzyme A substrates, while the carboxy-terminal domain contains the cobalamin-binding site [5]. Upon entry into mitochondria, the enzyme undergoes processing that removes a 32 amino acid mitochondrial leader sequence, forming the fully processed monomer [5]. The monomers subsequently associate into homodimers and bind adenosylcobalamin to form the active holoenzyme [5].

Table 2: Methylmalonyl-CoA Mutase Pathway Substrates and Products

| Substrate Origin | Intermediate | Final Product | Metabolic Context |

|---|---|---|---|

| Isoleucine | Methylmalonyl-CoA | Succinyl-CoA | Amino acid catabolism [5] |

| Valine | Methylmalonyl-CoA | Succinyl-CoA | Amino acid catabolism [5] |

| Methionine | Methylmalonyl-CoA | Succinyl-CoA | Amino acid catabolism [5] |

| Threonine | Methylmalonyl-CoA | Succinyl-CoA | Amino acid catabolism [5] |

| Odd-chain fatty acids | Methylmalonyl-CoA | Succinyl-CoA | Fatty acid oxidation [5] |

This pathway demonstrates significant physiological importance in cardiac metabolism [13]. Research has shown that propionyl coenzyme A carboxylation serves as an important source of anaplerotic succinyl coenzyme A for the heart [13]. Multiple molecules provide substrates for this reaction, including branched-chain amino acids, short-chain fatty acids such as propionate, odd-chain fatty acids particularly C15 and C17, and C5-ketone bodies [13].

Studies using isolated rat hearts subjected to ischemia have revealed that prolonged ischemia results in an accumulation of propionyl coenzyme A and lowered cardiac levels of succinyl coenzyme A [13]. Furthermore, mice with coronary artery ligation-induced ischemic chronic heart failure exhibit lowered cardiac levels of succinyl coenzyme A compared to sham controls [13]. Analysis of explanted human hearts from patients with end-stage heart failure showed diminished relative abundance of propionyl coenzyme A in failing cardiac tissue [13].

Hydrolysis to Succinate by Succinyl-CoA Synthetase

The primary degradation pathway for succinyl coenzyme A sodium salt involves its conversion to succinate through the action of succinyl coenzyme A synthetase [3] [7]. This enzyme catalyzes the reversible reaction that couples the hydrolysis of the thioester bond with the formation of a nucleoside triphosphate molecule [3].

Succinyl coenzyme A synthetase exists in two isoforms that differ in their nucleotide specificity [3]. One isoform utilizes guanosine diphosphate and inorganic phosphate to produce guanosine triphosphate, while the other utilizes adenosine diphosphate to generate adenosine triphosphate [3]. Both reactions involve the same fundamental mechanism but differ in their nucleotide cofactor requirements [3].

The enzymatic mechanism proceeds through a three-step process [3] [12]. The first step involves the displacement of coenzyme A from succinyl coenzyme A by a nucleophilic inorganic phosphate molecule to form succinyl phosphate [3]. The enzyme then utilizes a histidine residue to remove the phosphate group from succinyl phosphate and generate succinate [3]. Finally, the phosphorylated histidine transfers the phosphate group to a nucleoside diphosphate, generating the high-energy nucleoside triphosphate [3].

Table 3: Kinetic Parameters of Succinyl-CoA Synthetase

| Substrate | Km (mM) | Vmax (μmol min⁻¹ mg⁻¹) | Organism Source |

|---|---|---|---|

| Succinate | 0.143 ± 0.001 | 9.85 ± 0.14 | A. mimigardefordensis [28] |

| ATP | 0.083 ± 0.002 | 15.84 ± 0.12 | A. mimigardefordensis [28] |

| Coenzyme A | 0.045 ± 0.007 | 12.67 ± 0.40 | A. mimigardefordensis [28] |

Research has identified the kinetic mechanism of succinyl coenzyme A synthetase as an ordered ter-ter mechanism with dead-end product inhibition of succinate against succinyl coenzyme A [20] [21]. This mechanism accounts for the sequential binding of substrates and the release of products in a specific order [20]. The enzyme exhibits substrate inhibition patterns that provide insight into its regulatory properties [20].

Studies have demonstrated that succinyl coenzyme A synthetase serves as a phosphate target for metabolic activation [7]. Inorganic phosphate binds to the porcine heart enzyme α-subunit in a non-covalent manner and enhances its enzymatic activity by more than 2-fold when incubated with millimolar concentrations of phosphate [7]. This phosphate-induced activation provides a mechanism for metabolic regulation under energy-limited conditions [7].

The enzyme also participates in alternative reactions beyond the standard tricarboxylic acid cycle [11]. In certain bacterial systems, a succinyl coenzyme A to acetate coenzyme A transferase catalyzes the conversion of succinyl coenzyme A to succinate coupled with the activation of acetate to acetyl coenzyme A [11]. This variant pathway proves particularly advantageous for bacteria that grow on acetate because it permits the saving of one adenosine triphosphate equivalent for acetate activation [11].

Regulatory Mechanisms in Anaplerotic Flux

The regulation of succinyl coenzyme A sodium salt metabolism involves multiple interconnected mechanisms that control anaplerotic flux and maintain metabolic homeostasis [9] [16] [18]. These regulatory systems ensure that succinyl coenzyme A levels remain appropriate for cellular energy demands while supporting biosynthetic processes [19] [23].

Allosteric regulation represents the primary mechanism for controlling enzymes involved in succinyl coenzyme A metabolism [18]. The α-ketoglutarate dehydrogenase complex exhibits inhibition by its end products, succinyl coenzyme A and reduced nicotinamide adenine dinucleotide [18] [32]. This feedback inhibition prevents excessive accumulation of products when energy stores are abundant [18]. Adenosine triphosphate and reduced nicotinamide adenine dinucleotide serve as allosteric inhibitors that signal energy sufficiency [18]. Conversely, adenosine diphosphate and oxidized nicotinamide adenine dinucleotide act as allosteric activators that indicate energy demand [18].

Table 4: Regulatory Mechanisms in Succinyl-CoA Metabolism

| Regulatory Type | Effector Molecules | Target Enzymes | Physiological Effect |

|---|---|---|---|

| Allosteric inhibition | ATP, NADH, Succinyl-CoA | α-Ketoglutarate dehydrogenase | Decreased flux under energy-replete conditions [18] |

| Allosteric activation | ADP, NAD⁺, Ca²⁺ | Isocitrate dehydrogenase | Increased flux during energy demand [18] |

| Product inhibition | Succinate, CoA | Succinyl-CoA synthetase | Prevention of excessive product accumulation [20] |

| Substrate availability | α-Ketoglutarate, Propionyl-CoA | Multiple enzymes | Flux modulation based on substrate supply [18] |

Anaplerotic flux control mechanisms play a crucial role in maintaining tricarboxylic acid cycle intermediate concentrations [16] [19]. Pyruvate carboxylase represents a major anaplerotic pathway that generates oxaloacetate from pyruvate, indirectly affecting succinyl coenzyme A levels through cycle flux modulation [16] [19]. Research has demonstrated that chronic suppression of glutaminase leads to compensatory increases in pyruvate carboxylase activity, partially offsetting reductions in glutamine-dependent anaplerosis [16].

Studies using stable isotope tracing have revealed that glucose-dependent anaplerosis through pyruvate carboxylase provides an alternative to glutamine dependence [16]. When glutamine metabolism is interrupted, cells increase glucose-derived carbon incorporation into tricarboxylic acid cycle intermediates, including malate and citrate [16]. This compensatory mechanism involves a sixfold increase in carbon transfer from pyruvate into citrate when glutaminase is suppressed [16].

The regulation of anaplerotic flux also involves transcriptional control mechanisms [18]. The AMP-activated protein kinase system responds to low cellular adenosine triphosphate levels by monitoring the adenosine monophosphate to adenosine triphosphate ratio [18]. Activation under energy stress triggers metabolic reprogramming that upregulates genes linked to oxidative phosphorylation and enhances mitochondrial biogenesis [18]. This system also modulates tricarboxylic acid cycle flux by elevating pyruvate dehydrogenase kinase expression, which indirectly affects succinyl coenzyme A production [18].

Metabolic flux analysis has provided quantitative insights into the regulation of succinyl coenzyme A utilization [27]. Research indicates that the flux from succinyl coenzyme A into succinate represents a combination of multiple pathways [27]. Succinyl coenzyme A synthetase contributes approximately 25% of the median flux, while alternative pathways including methionine and lysine catabolism contribute approximately 75% of the total flux [27].

Table 5: Cofactor Requirements for Regulatory Enzymes

| Enzyme | Primary Cofactor | Vitamin Dependencies | Metal Ion Requirements |

|---|---|---|---|

| α-Ketoglutarate dehydrogenase complex | Thiamine pyrophosphate | B₁ (Thiamine) | Mg²⁺ [4] |

| Methylmalonyl-CoA mutase | Adenosylcobalamin | B₁₂ (Cobalamin) | None [5] |

| Pyruvate carboxylase | Biotin | Biotin | Mg²⁺ [19] |

| 5-Aminolevulinate synthase | Pyridoxal phosphate | B₆ (Pyridoxine) | None [25] |

Recent research has identified pathological alterations in succinyl coenzyme A regulation associated with chronic heart failure [23]. Studies using mouse models have demonstrated that succinyl coenzyme A levels are reduced in myocardial mitochondria of hearts undergoing chronic heart failure, and this reduction impairs mitochondrial oxidative phosphorylation capacity [23]. The research identified increased heme synthesis as a cause of succinyl coenzyme A reduction and demonstrated that administration of 5-aminolevulinic acid can appreciably restore succinyl coenzyme A levels and oxidative phosphorylation capacity [23].

Role in the Citric Acid Cycle (Tricarboxylic Acid Cycle) Energetics

Succinyl coenzyme A sodium salt serves as a crucial intermediate in the citric acid cycle, representing a pivotal metabolic junction where energy production and biosynthetic processes converge [1] [2] [3]. The compound is primarily generated through the oxidative decarboxylation of alpha-ketoglutarate by the alpha-ketoglutarate dehydrogenase complex, a reaction that produces nicotinamide adenine dinucleotide hydrogen and carbon dioxide as co-products [4] [5] [6]. This enzymatic transformation occurs within the mitochondrial matrix and represents one of the key irreversible steps in the tricarboxylic acid cycle.

The subsequent metabolism of succinyl coenzyme A through succinyl coenzyme A synthetase constitutes the only substrate-level phosphorylation reaction within the citric acid cycle [7] [8] [9]. This enzymatic conversion couples the hydrolysis of the high-energy thioester bond in succinyl coenzyme A to the synthesis of guanosine triphosphate from guanosine diphosphate and inorganic phosphate [10]. The reaction proceeds through a phosphorylated histidine intermediate on the alpha subunit of the enzyme, which subsequently transfers the phosphoryl group to the nucleotide substrate [11]. Two distinct isoforms of succinyl coenzyme A synthetase exist in mammalian tissues: an adenosine triphosphate-specific form predominant in oxidative tissues such as heart and skeletal muscle, and a guanosine triphosphate-specific form more abundant in biosynthetic tissues including liver and kidney [12] [13].

The energetic significance of this transformation extends beyond direct nucleotide triphosphate production. The standard Gibbs free energy change for the succinyl coenzyme A synthetase reaction has been determined to be approximately +55.15 kilojoules per mole at 303.15 Kelvin, with an equilibrium constant of 3.14 × 10⁻¹⁰, indicating that the reaction strongly favors succinate formation under physiological conditions [14]. This thermodynamic profile enables efficient energy capture from the thioester bond while maintaining metabolic flux through the tricarboxylic acid cycle.

The regulation of succinyl coenzyme A metabolism within the citric acid cycle involves multiple feedback mechanisms. Succinyl coenzyme A itself functions as an allosteric inhibitor of both citrate synthase and alpha-ketoglutarate dehydrogenase, providing negative feedback control to prevent excessive accumulation [15]. Additionally, the availability of coenzyme A, which is released during succinyl coenzyme A synthetase activity, influences the overall flux through fatty acid oxidation and amino acid catabolism pathways that feed into the cycle [4].

| Table 1: Energetic Parameters of Succinyl Coenzyme A in the Tricarboxylic Acid Cycle | ||||

|---|---|---|---|---|

| Parameter | Value | Temperature | Significance | References |

| Standard Gibbs Free Energy (ΔG°) | +55.15 kJ/mol | 303.15 K | Thermodynamically favorable | [14] |

| Equilibrium Constant (Keq) | 3.14 × 10⁻¹⁰ | 303.15 K | Favors product formation | [14] |

| Substrate-level Phosphorylation Yield | 1 GTP per succinyl-CoA | Physiological | Direct energy production | [7] [8] [9] [10] |

| NADH Production from α-KG | 1 NADH per succinyl-CoA | Physiological | Electron transport chain substrate | [1] [2] [3] [4] |

Contribution to Heme Biosynthesis via δ-Aminolevulinic Acid Synthase

Succinyl coenzyme A sodium salt plays an indispensable role in heme biosynthesis as the primary substrate for δ-aminolevulinic acid synthase, the rate-limiting enzyme in the porphyrin biosynthetic pathway [16] [17] [18]. This mitochondrial enzyme catalyzes the condensation of succinyl coenzyme A with glycine to form δ-aminolevulinic acid, coenzyme A, and carbon dioxide [19] [20]. The reaction represents the committed step in heme biosynthesis and is subject to stringent regulation to maintain appropriate levels of heme production across different tissue types.

Two distinct isoforms of δ-aminolevulinic acid synthase exist in mammalian systems: a ubiquitously expressed form (aminolevulinic acid synthase 1) encoded by a gene on chromosome 3, and an erythroid-specific form (aminolevulinic acid synthase 2) encoded by a gene on the X chromosome [18] [21]. The erythroid-specific isoform is particularly significant during red blood cell development, where massive heme synthesis is required to support hemoglobin production. During erythropoiesis, developing erythroid cells must synthesize approximately 10⁹ molecules of heme, consuming 10¹⁰ molecules of succinyl coenzyme A [22] [23].

Recent research has revealed that the source of succinyl coenzyme A for heme synthesis differs from that utilized in the standard tricarboxylic acid cycle [22] [23]. In erythroid cells undergoing differentiation, glutamine serves as the primary carbon source for δ-aminolevulinic acid synthesis through a specialized metabolic pathway. Glutamine is deaminated to alpha-ketoglutarate and subsequently converted to succinyl coenzyme A by alpha-ketoglutarate dehydrogenase without equilibration through the complete tricarboxylic acid cycle [22]. This metabolic reprogramming allows erythroid cells to maintain functional tricarboxylic acid cycle activity while diverting substantial amounts of succinyl coenzyme A toward heme synthesis.

The enzymatic mechanism of δ-aminolevulinic acid synthase involves pyridoxal phosphate as an essential cofactor [19] [24]. The reaction proceeds through formation of a quinonoid intermediate between pyridoxal phosphate and glycine, followed by condensation with the succinyl group of succinyl coenzyme A [19]. Structural studies have demonstrated that succinyl coenzyme A binding induces conformational changes in the enzyme that enhance catalytic efficiency by over 200,000-fold compared to the glycine substrate alone [19]. The active site architecture includes specific binding regions for both the succinyl moiety and the coenzyme A portion, ensuring substrate specificity and proper alignment for catalysis.

Regulation of δ-aminolevulinic acid synthase occurs at multiple levels, with heme serving as the primary negative feedback regulator [25] [26]. In non-erythroid tissues, heme represses transcription of the aminolevulinic acid synthase 1 gene and also promotes degradation of the enzyme protein, which has a half-life of approximately one hour [17]. In erythroid cells, the aminolevulinic acid synthase 2 isoform is subject to different regulatory mechanisms, including iron-responsive elements that coordinate heme synthesis with iron availability [18] [21].

The interaction between succinyl coenzyme A synthetase and δ-aminolevulinic acid synthase has been demonstrated through physical protein-protein interactions, particularly in erythroid cells [21] [26]. The beta subunit of adenosine triphosphate-specific succinyl coenzyme A synthetase associates specifically with the erythroid form of δ-aminolevulinic acid synthase, potentially facilitating efficient channeling of succinyl coenzyme A toward heme synthesis [21]. Mutations that disrupt this interaction have been associated with X-linked sideroblastic anemia, highlighting the clinical significance of proper succinyl coenzyme A utilization in heme biosynthesis [21] [26].

Participation in Ketolysis and Acetoacetate Activation

Succinyl coenzyme A sodium salt functions as an essential coenzyme A donor in the ketolytic pathway through its interaction with succinyl coenzyme A:3-ketoacid coenzyme A transferase [27] [28] [29]. This enzyme, commonly abbreviated as succinyl coenzyme A:3-oxoacid coenzyme A transferase, catalyzes the transfer of coenzyme A from succinyl coenzyme A to acetoacetate, producing succinate and acetoacetyl coenzyme A [30] [31]. The reaction represents the rate-limiting step in ketone body utilization by extrahepatic tissues and is crucial for energy production during periods of prolonged fasting, exercise, or carbohydrate restriction.

The ketolytic pathway enables peripheral tissues to utilize ketone bodies produced by hepatic ketogenesis as an alternative fuel source when glucose availability is limited [27] [32]. Acetoacetate, the primary ketone body substrate, cannot be directly activated to acetoacetyl coenzyme A in most tissues due to the absence of acetoacetyl coenzyme A synthetase activity. Instead, the succinyl coenzyme A:3-oxoacid coenzyme A transferase-mediated reaction provides the only mechanism for acetoacetate activation in extrahepatic tissues [33] [34]. The resulting acetoacetyl coenzyme A is subsequently cleaved by mitochondrial acetoacetyl coenzyme A thiolase to yield two molecules of acetyl coenzyme A, which can then enter the tricarboxylic acid cycle for oxidative metabolism [28] [29].

The tissue distribution of succinyl coenzyme A:3-oxoacid coenzyme A transferase reflects the varying capacities for ketone body oxidation across different organs [27]. Heart muscle exhibits the highest activity levels, followed by brain, kidney, and skeletal muscle, consistent with the high energy demands of these tissues [27] [35]. Notably, normal hepatocytes lack detectable succinyl coenzyme A:3-oxoacid coenzyme A transferase activity, preventing futile cycling between ketogenesis and ketolysis within the liver [33]. This tissue-specific distribution ensures that ketone bodies produced in the liver are efficiently exported to extrahepatic tissues for oxidation.

The enzymatic mechanism of succinyl coenzyme A:3-oxoacid coenzyme A transferase involves formation of a covalent enzyme-coenzyme A intermediate through a glutamate residue in the active site [30] [31]. The reaction proceeds through a ping-pong bi-bi mechanism, with succinyl coenzyme A binding first to form the glutamyl-coenzyme A thioester intermediate, followed by succinate release and subsequent acetoacetate binding [31]. The coenzyme A moiety is then transferred to acetoacetate, regenerating the free enzyme and producing acetoacetyl coenzyme A. Crystal structure analyses have revealed that the enzyme undergoes conformational changes during catalysis, with the active site glutamate residue positioned for optimal thioester formation [30].

Genetic deficiencies in succinyl coenzyme A:3-oxoacid coenzyme A transferase result in a rare autosomal recessive disorder characterized by ketoacidotic episodes and permanent ketosis [29] [36]. Affected individuals cannot utilize ketone bodies for energy production, leading to their accumulation and subsequent metabolic acidosis. More than 20 disease-associated mutations have been identified in the gene encoding succinyl coenzyme A:3-oxoacid coenzyme A transferase, with most resulting in reduced enzyme stability or altered substrate binding [29]. These clinical observations underscore the physiological importance of succinyl coenzyme A-mediated ketone body activation.

The regulation of ketolysis through succinyl coenzyme A availability represents an important metabolic control mechanism [32] [35]. During periods of increased ketone body production, the demand for succinyl coenzyme A in the ketolytic pathway may compete with its utilization in the tricarboxylic acid cycle and heme biosynthesis. Experimental studies using tissue-specific knockout models have demonstrated that impaired ketolysis can lead to compensatory increases in glucose oxidation and alterations in branched-chain amino acid metabolism [32] [35]. These findings highlight the interconnected nature of succinyl coenzyme A-dependent pathways and their role in maintaining metabolic homeostasis.

Interface with Fatty Acid Oxidation and Amino Acid Catabolism

Succinyl coenzyme A sodium salt serves as a critical metabolic intermediate linking fatty acid oxidation and amino acid catabolism to central energy-producing pathways [37] [38] [39]. The compound represents the final common pathway for several important catabolic processes, including the oxidation of odd-chain fatty acids and the degradation of specific amino acids, particularly the branched-chain amino acids valine and isoleucine [40] [41] [42].

Odd-chain fatty acid oxidation generates propionyl coenzyme A as the terminal product of beta-oxidation, which cannot be directly processed through the standard fatty acid oxidation pathway [39] [43] [42]. Instead, propionyl coenzyme A undergoes carboxylation by propionyl coenzyme A carboxylase, a biotin-dependent enzyme, to form methylmalonyl coenzyme A [42] [44]. The methylmalonyl coenzyme A is subsequently rearranged to succinyl coenzyme A by methylmalonyl coenzyme A mutase, a vitamin B₁₂-dependent enzyme [45] [39] [42]. This conversion allows the carbon skeleton from odd-chain fatty acids to enter the tricarboxylic acid cycle as succinyl coenzyme A, where it can be oxidized for energy production or utilized for gluconeogenesis [42] [44].

The catabolism of branched-chain amino acids provides another significant source of succinyl coenzyme A [37] [40] [38]. Valine degradation proceeds through a series of reactions initiated by branched-chain aminotransferase, which converts valine to its corresponding alpha-ketoacid [40] [38] [41]. The branched-chain alpha-ketoacid dehydrogenase complex then catalyzes oxidative decarboxylation to produce isobutyryl coenzyme A [38]. Through subsequent enzymatic steps involving acyl coenzyme A dehydrogenase, enoyl coenzyme A hydratase, and 3-hydroxyacyl coenzyme A dehydrogenase, isobutyryl coenzyme A is ultimately converted to propionyl coenzyme A [40] [41]. This propionyl coenzyme A follows the same metabolic fate as that derived from odd-chain fatty acid oxidation, being converted to succinyl coenzyme A via methylmalonyl coenzyme A.

Isoleucine catabolism follows a similar initial pathway but diverges to produce both ketogenic and glucogenic products [37] [38] [41]. After transamination and oxidative decarboxylation, isoleucine-derived 2-methylbutyryl coenzyme A undergoes multiple enzymatic transformations that ultimately yield both acetyl coenzyme A and propionyl coenzyme A [40] [38]. The propionyl coenzyme A portion is converted to succinyl coenzyme A through the methylmalonyl coenzyme A pathway, while the acetyl coenzyme A can directly enter the tricarboxylic acid cycle [41].

The metabolic significance of these pathways extends beyond simple carbon disposal, as they provide important anaplerotic reactions that replenish tricarboxylic acid cycle intermediates [38] [46]. Succinyl coenzyme A generated from amino acid catabolism and odd-chain fatty acid oxidation can be converted to other cycle intermediates, supporting gluconeogenesis during periods of increased glucose demand [41] [47]. This function is particularly important during prolonged fasting, exercise, or metabolic stress when amino acid catabolism increases to support glucose homeostasis.

The regulation of these interconnected pathways involves multiple enzymatic control points [38] [44]. Propionyl coenzyme A carboxylase activity is regulated by both allosteric mechanisms and covalent modification, with acetyl coenzyme A serving as a positive allosteric effector [44]. The branched-chain alpha-ketoacid dehydrogenase complex is subject to regulation by phosphorylation and dephosphorylation, similar to pyruvate dehydrogenase, with the phosphorylated form being inactive [38]. Additionally, the availability of coenzyme A and cofactors such as biotin and vitamin B₁₂ can limit flux through these pathways [39] [42] [44].

Clinical disorders affecting these metabolic interfaces highlight their physiological importance [37] [42] [44]. Propionic acidemia, caused by propionyl coenzyme A carboxylase deficiency, leads to accumulation of propionyl coenzyme A and its metabolites, resulting in metabolic acidosis and developmental abnormalities [44]. Methylmalonic acidemia, due to methylmalonyl coenzyme A mutase deficiency or vitamin B₁₂ deficiency, similarly causes accumulation of methylmalonic acid and impaired succinyl coenzyme A formation [39] [42]. Maple syrup urine disease, resulting from branched-chain alpha-ketoacid dehydrogenase deficiency, demonstrates the importance of proper branched-chain amino acid catabolism [40] [38].

| Table 2: Metabolic Sources and Fates of Succinyl Coenzyme A | |||||

|---|---|---|---|---|---|

| Source Pathway | Substrate | Key Enzymes | Cofactor Requirements | Clinical Disorders | References |

| Tricarboxylic acid cycle | α-Ketoglutarate | α-Ketoglutarate dehydrogenase | NAD+, CoA, Thiamine | Metabolic acidosis | [1] [2] [3] [4] |

| Odd-chain fatty acid oxidation | Propionyl-CoA | Propionyl-CoA carboxylase, Methylmalonyl-CoA mutase | Biotin, Vitamin B₁₂ | Propionic acidemia, Methylmalonic acidemia | [39] [42] [44] |

| Valine catabolism | Valine | BCAT, BCKDH complex | Thiamine, CoA | Maple syrup urine disease | [37] [40] [38] [41] |

| Isoleucine catabolism | Isoleucine | BCAT, BCKDH complex | Thiamine, CoA | Maple syrup urine disease | [37] [40] [38] [41] |

| Heme synthesis | Succinyl-CoA + Glycine | δ-Aminolevulinic acid synthase | Pyridoxal phosphate | Sideroblastic anemia | [16] [17] [18] [19] |

| Ketolysis | Succinyl-CoA + Acetoacetate | SCOT | None | SCOT deficiency | [27] [28] [29] [30] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types